(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a difluorophenyl group and a furan ring connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and furan-2-carbaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2,4-difluoroaniline with furan-2-carbaldehyde under acidic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding affinities.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to the inhibition of pro-inflammatory cytokines and cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
- (2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide
- (2E)-N-(2,4-difluorophenyl)-3-(thiophen-2-yl)prop-2-enamide
Uniqueness
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide is unique due to the presence of both difluorophenyl and furan moieties, which confer distinct electronic and steric properties. These properties enhance its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and materials science.
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLBFFHBZYZNDG-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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